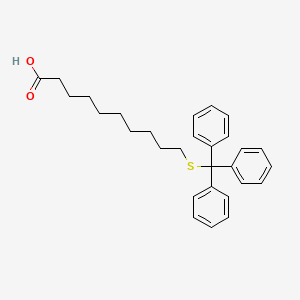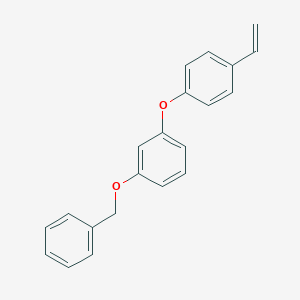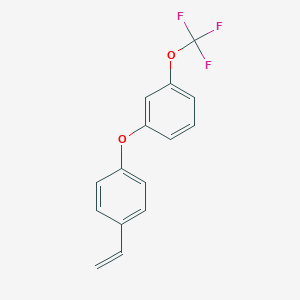
1-Ethyl-3-(4-ethynylphenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(4-ethynylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethyl group at the first position and a 4-ethynylphenoxy group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(4-ethynylphenoxy)benzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where an ethyl group is introduced to the benzene ring. This is followed by the attachment of the 4-ethynylphenoxy group through a nucleophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using catalysts such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3). The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1-Ethyl-3-(4-ethynylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo further electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 1-Ethyl-3-(4-carboxyphenoxy)benzene.
Reduction: 1-Ethyl-3-(4-ethylphenoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced
科学的研究の応用
1-Ethyl-3-(4-ethynylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials .
作用機序
The mechanism of action of 1-Ethyl-3-(4-ethynylphenoxy)benzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The benzene ring can also undergo electrophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
類似化合物との比較
Similar Compounds
1-Ethyl-3-(4-ethynylphenyl)benzene: Similar structure but lacks the phenoxy group.
1-Ethyl-3-(4-ethynylphenoxy)toluene: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-3-(4-ethynylphenoxy)benzene is unique due to the presence of both an ethyl group and a 4-ethynylphenoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
1-ethyl-3-(4-ethynylphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-13-8-10-15(11-9-13)17-16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGODYFIMSEGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene](/img/structure/B8168935.png)


